molecular formula C11H19NO5 B13794743 Ethyl 3-(2-methoxyethoxy)-4-oxopiperidine-1-carboxylate

Ethyl 3-(2-methoxyethoxy)-4-oxopiperidine-1-carboxylate

Katalognummer: B13794743
Molekulargewicht: 245.27 g/mol
InChI-Schlüssel: MRVZMQWKNGADQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(2-methoxyethoxy)-4-oxopiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with an ethyl ester group and a methoxyethoxy side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-methoxyethoxy)-4-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and 2-methoxyethanol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester linkage. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through techniques such as column chromatography to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The purification steps are also optimized for large-scale production, often involving crystallization or distillation techniques to ensure high purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(2-methoxyethoxy)-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(2-methoxyethoxy)-4-oxopiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Ethyl 3-(2-methoxyethoxy)-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. The methoxyethoxy side chain and the ester group play crucial roles in its binding affinity and specificity towards the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-[2-(2-Methoxyethoxy)ethoxy]acetic acid: Similar in structure due to the presence of the methoxyethoxy group.

    Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-: Shares the methoxyethoxy side chain but differs in the core structure.

    Sodium bis(2-methoxyethoxy)aluminium hydride: Contains the methoxyethoxy group and is used as a reducing agent.

Uniqueness

Ethyl 3-(2-methoxyethoxy)-4-oxopiperidine-1-carboxylate is unique due to its combination of a piperidine ring with an ester and methoxyethoxy side chain. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it valuable for targeted applications in research and industry .

Eigenschaften

Molekularformel

C11H19NO5

Molekulargewicht

245.27 g/mol

IUPAC-Name

ethyl 3-(2-methoxyethoxy)-4-oxopiperidine-1-carboxylate

InChI

InChI=1S/C11H19NO5/c1-3-16-11(14)12-5-4-9(13)10(8-12)17-7-6-15-2/h10H,3-8H2,1-2H3

InChI-Schlüssel

MRVZMQWKNGADQV-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)N1CCC(=O)C(C1)OCCOC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.